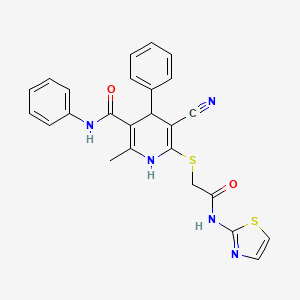

5-cyano-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound is not detailed in the search results .Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

- A new synthesis method for 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters is described, involving a process that forms the methyl thioether, which is then oxidized to the methyl sulfone and finally displaced by the cyanide ion. This method finds application in creating chemical hybridizing agents for wheat and barley (Beck et al., 1988).

Chemical Hybridization

- The synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound structurally similar to the subject compound, has been achieved with high yield. This highlights the potential of such compounds in chemical hybridization (Tang Li-jua, 2015).

Reactions and Derivatives

- The reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of compounds like 5-cyano-2-(2-hydroxyphenyl)-1-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamides, demonstrate the versatility of the base compound in forming various derivatives (Kornev et al., 2019).

Antibacterial and Antifungal Agents

- Novel derivatives of 6-oxo-pyridine-3-carboxamide, including 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated as antibacterial and antifungal agents, highlighting the potential medicinal applications of these compounds (El-Sehrawi et al., 2015).

Synthesis of Pyridine Derivatives

- The synthesis of ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate demonstrates the potential for creating thio-substituted ethyl nicotinate derivatives, which have various applications in medicinal chemistry (Gad-Elkareem et al., 2011).

Macrocyclic Antibiotic Synthesis

- A stepwise method to convert 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, useful for the total synthesis of the antibiotic GE 2270 A, is an example of the compound's relevance in antibiotic synthesis (Okumura et al., 1998).

Antineoplastic Activities

- 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their antineoplastic activities, demonstrating the compound's potential use in cancer treatment (Liu et al., 1996).

Antitumor and Antioxidant Activities

- The synthesis of cyanoacetamide derivatives and their evaluation for antitumor and antioxidant activities suggest potential applications of related compounds in cancer therapy and oxidative stress mitigation (Bialy & Gouda, 2011).

DNA Gyrase Inhibitory Activity

- The synthesis of novel thiazole derivatives incorporating pyridine moiety and their assessment as antimicrobial agents, with potential DNA gyrase inhibitory activity, demonstrates the compound's relevance in developing new antimicrobial therapies (Khidre & Radini, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S2/c1-16-21(23(32)29-18-10-6-3-7-11-18)22(17-8-4-2-5-9-17)19(14-26)24(28-16)34-15-20(31)30-25-27-12-13-33-25/h2-13,22,28H,15H2,1H3,(H,29,32)(H,27,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSXRCPQBMKWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2986167.png)

![2-(azepane-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2986178.png)

![1-[(4-Fluorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2986181.png)

![Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate](/img/structure/B2986189.png)